molecular formula C13H16O3 B8708748 benzyl (3S)-tetrahydropyran-3-carboxylate

benzyl (3S)-tetrahydropyran-3-carboxylate

Cat. No. B8708748
M. Wt: 220.26 g/mol
InChI Key: KJVDXMGNDGFNOF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3S)-tetrahydropyran-3-carboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl (3S)-tetrahydropyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (3S)-tetrahydropyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

benzyl (3S)-tetrahydropyran-3-carboxylate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl (3S)-oxane-3-carboxylate

InChI

InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1

InChI Key

KJVDXMGNDGFNOF-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@@H](COC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(COC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of tetrahydro-pyran-3-carboxylic acid (2.831 g, 21.752 mmol) in dichloromethane (60 mL) and N,N-dimethylformamide (5 drops) was treated with oxalyl chloride (2.0 mL, 23.927 mmol). After stirring at room temperature for 2 h, benzyl alcohol (2.5 mL, 23.927 mmol) was added. After stirring at room temperature for 2 h and standing overnight, the volatiles were removed in vacuo and the residue was purified by silica gel chromatography using a 50 g Isolute cartridge eluted with a continuous gradient of iso-hexanes/ethyl acetate 1:0 to 4:1 to afford the title compound (4.587 g, 96%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.58-1.88 (m, 3H), 2.03-2.13 (m, 1H), 2.62-2.72 (m, 1H), 3.47 (ddd, J=11.4, 9.6, 3.4 Hz, 1H), 3.63 (dd, J=11.4, 9.1 Hz, 1H), 3.85 (app dt, J=11.1, 3.8 Hz, 1H), 4.06 (ddd, J=11.4, 4.0, 1.6 Hz, 1H), 5.12, 5.17 (ABq, JAB=12.5 Hz, 2H), 7.31-7.46 (m, 5H).
Quantity
2.831 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
96%

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